N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzamide
Description
N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative characterized by a trifluoromethoxy group at the para position of the benzamide core and a 2-methoxy-2-(3-methoxyphenyl)ethyl side chain. This structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (methoxy) substituents, which influence its electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-24-15-5-3-4-13(10-15)16(25-2)11-22-17(23)12-6-8-14(9-7-12)26-18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHVNGPRNIUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of methoxy and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy vs. Hydroxyl Groups: The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to hydroxylated analogs like 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB). THHEB exhibits potent antioxidant activity (IC50 = 22.8 μM for DPPH scavenging) due to its polar hydroxyl groups, but its poor membrane permeability limits therapeutic utility .
Methoxyethyl Side Chain vs. Heterocyclic Modifications :
The 2-methoxy-2-(3-methoxyphenyl)ethyl side chain introduces steric bulk and flexibility, differing from rigid heterocycles like thiazoles or triazoles. For example, 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 81) incorporates a thiazole ring, enhancing π-π stacking interactions but reducing conformational freedom .
Pharmacological Activity Comparisons
- Sigma Receptor Targeting: Benzamides with trifluoromethoxy groups, such as N-(4-iodophenyl)-4-(trifluoromethoxy)benzamide, exhibit high affinity for sigma receptors (Kd = 5.80 nM for DU-145 prostate cancer cells).
Antioxidant Activity :
Hydroxyl-rich benzamides like THHEB outperform ascorbic acid in scavenging free radicals (IC50 = 2.5 μM for superoxide radicals). The target compound’s trifluoromethoxy group likely reduces antioxidant capacity but may confer stability against oxidative degradation .
Structural and Functional Data Table
Key Insights from Spectral and Binding Studies
- IR/NMR Analysis: The absence of C=O bands (1663–1682 cm<sup>−1</sup>) in triazole derivatives confirms tautomerization, a phenomenon relevant to the target compound’s stability .
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a benzamide core with methoxy and trifluoromethoxy substituents, which contribute to its unique chemical properties. The presence of these groups enhances lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18F3NO4 |
| Molecular Weight | 389.39 g/mol |
| CAS Number | 1797879-88-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of these targets, triggering downstream signaling pathways that can lead to various biological effects:
- Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, which may contribute to its anticancer and anti-inflammatory properties.
- Receptor Binding : The compound can bind to specific receptors, influencing cellular responses and signaling pathways.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activities. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating conditions characterized by chronic inflammation.
Antiviral Activity
There is emerging evidence supporting the antiviral properties of this compound. Similar compounds have demonstrated broad-spectrum antiviral effects against viruses such as HIV and HCV by enhancing intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication . This mechanism suggests potential applications in developing antiviral therapies.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that derivatives of N-phenylbenzamide exhibit broad-spectrum antiviral effects. The mechanism involves increasing intracellular A3G levels, which inhibit HBV replication .
- Pharmacokinetic Profiles : Studies on pharmacokinetics indicate that compounds with similar structures maintain stability in biological systems, suggesting favorable absorption and distribution characteristics .
- Toxicity Assessments : Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that this compound has a manageable toxicity profile in animal models, warranting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
